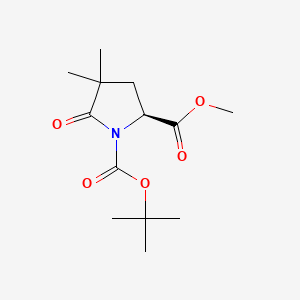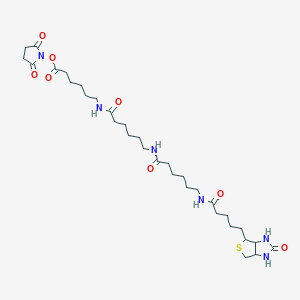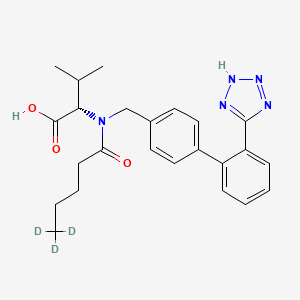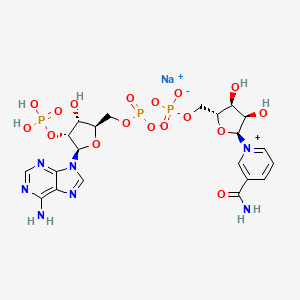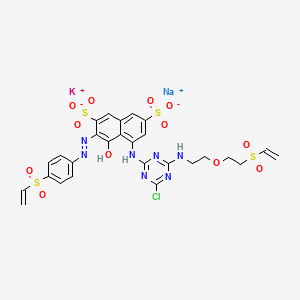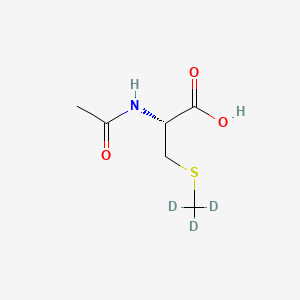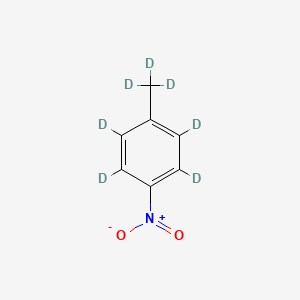
4-Nitrotoluene-d7
Overview
Description
4-Nitrotoluene-d7, also known as Benzene-1,2,4,5-d4, 3- (methyl-d3)-6-nitro-, is a stable isotope labelled compound . It has a molecular formula of C7 2H7 N O2 and a molecular weight of 144.18 .
Synthesis Analysis
This compound is synthesized by nitration of toluene . The nitration process commonly uses titanium (IV) nitrate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a methyl group (-CH3) attached to it .Chemical Reactions Analysis
This compound undergoes reactions typical for nitrobenzene derivatives. For instance, hydrogenation gives p-toluidine . In a study, the catalytic reduction of 4-nitrophenol was used as a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
This compound is a pale yellow solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 238.0±0.0 °C at 760 mmHg, and a flash point of 106.1±0.0 °C .Scientific Research Applications
Ultrafast Nuclear Dynamics in Radical Cations : A study by Boateng et al. (2018) investigated the ultrafast nuclear dynamics of 3- and 4-nitrotoluene radical cations. They used femtosecond pump-probe measurements and density functional theory calculations, finding that coherent nuclear motions determine the probability of C-NO2 homolysis in these radical cations upon optical excitation. This research aids in understanding the dynamic processes in nitroaromatic energetic molecules like trinitrotoluene (Boateng, Gutsev, Jena, & Tibbetts, 2018).
Biodegradation of Nitrotoluene Isomers : Freedman, Shanley, and Scholze (1996) examined the biodegradability of hazardous compounds like 2,4-dinitrotoluene (DNT) and aminonitrotoluene isomers, highlighting their potential biological treatment. This is crucial for managing the environmental impact of these compounds (Freedman, Shanley, & Scholze, 1996).
Enhanced Biodegradation of 4-Nitrotoluene : KunduDebasree, Hazra, and Chaudhari (2016) focused on optimizing the biodegradation of 4-Nitrotoluene and the specific growth rate of Rhodococcus pyridinivorans NT2, using experimental design methods. They identified critical process variables affecting degradation, contributing to improved bioremediation techniques (KunduDebasree, Hazra, & Chaudhari, 2016).
Vibrational Coherence in Radical Cation Rearrangement : Boateng et al. (2019) studied the vibrational coherence in the rearrangement of 2-Nitrotoluene radical cations. Their findings are important for understanding reaction dynamics in photolabile protecting groups and military explosives like TNT (Boateng, Word, Gutsev, Jena, & Tibbetts, 2019).
Selective and Sensitive Detection of Nitrotoluene : Gou et al. (2019) developed pyrene-functionalized polysiloxanes for highly selective and sensitive detection of nitrotoluene. This research contributes to environmental monitoring and remediation efforts due to the ecological problems and health issues associated with nitrotoluene (Gou, Zhang, Zuo, Tian, Dong, & Lin, 2019).
FTIR and FTRaman Spectra Analysis : Ramalingam, Periandy, Govindarajan, and Mohan (2010) conducted a detailed analysis of the molecular structure and vibrational spectra of 4-nitrotoluene using experimental and theoretical methods. Such studies are vital for chemical characterization and understanding the molecular behavior of substances like 4-nitrotoluene (Ramalingam, Periandy, Govindarajan, & Mohan, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Nitrotoluene-d7 is a biochemical used in proteomics research . .
Biochemical Pathways
This compound is a derivative of 4-nitrotoluene. The biodegradation of 4-nitrotoluene has been studied in bacteria, specifically Rhodococcus pyridinivorans NT2 . The degradation process involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate, which is metabolized through the β-ketoadipate pathway .
Pharmacokinetics
It is known that the compound is solid and soluble in dichloromethane, ethanol, and ethyl acetate .
Result of Action
The degradation of 4-nitrotoluene, from which this compound is derived, results in the formation of protocatechuate, a less toxic compound .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store the compound at 4° C . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between this compound and these biomolecules are crucial for its biodegradation.
Cellular Effects
The effects of this compound on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades this compound, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The Rhodococcus pyridinivorans NT2 strain degrades this compound over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .
Metabolic Pathways
This compound is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .
Transport and Distribution
During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .
Subcellular Localization
Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662156 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-19-4 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


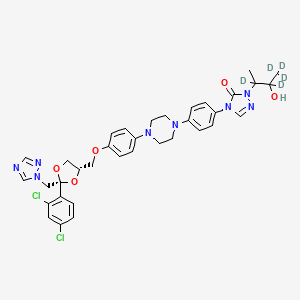
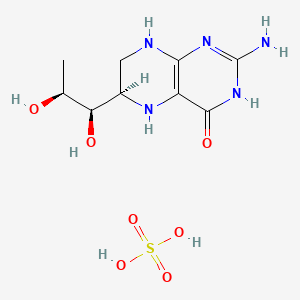
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
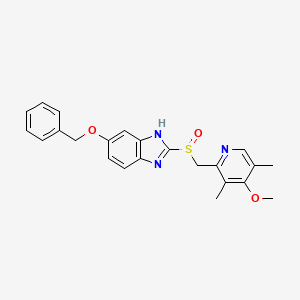
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
